4,4-Difluoro-6-azabicyclo[3.2.0]heptane
Description
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Structure
3D Structure
Properties
Molecular Formula |
C6H9F2N |
|---|---|
Molecular Weight |
133.14 g/mol |
IUPAC Name |
4,4-difluoro-6-azabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C6H9F2N/c7-6(8)2-1-4-3-9-5(4)6/h4-5,9H,1-3H2 |
InChI Key |
RSULHKHOZVIPLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2C1CN2)(F)F |
Origin of Product |
United States |
Photoexcitation and the Diradical Intermediate:
The reaction is initiated by the photoexcitation of the enamide chromophore. Upon absorption of UV light, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. This triplet state is characterized by diradical character. The subsequent step is the formation of a 1,4-diradical intermediate through the initial carbon-carbon bond formation between the excited enamide and the tethered allyl group. nih.gov
In the context of the formation of the 4,4-difluoro-6-azabicyclo[3.2.0]heptane framework, two possible diradical intermediates could be formed, leading to either a "straight" or a "crossed" cycloaddition product. The regioselectivity is often dictated by the length and nature of the tether connecting the two reacting olefinic moieties. nih.gov For the formation of the bicyclo[3.2.0]heptane system, a "crossed" cycloaddition is typically favored.
Transition States and Ring Closure:
The 1,4-diradical intermediate is not a stable species and will rapidly undergo conformational changes to achieve a favorable geometry for the final ring closure. The transition state for this step involves the rotation around the newly formed single bond to bring the two radical centers into proximity for the second carbon-carbon bond formation, which completes the cyclobutane (B1203170) ring. The presence of the gem-difluoro group at the 4-position is expected to influence the stability and geometry of both the diradical intermediate and the subsequent transition state due to electronic and steric effects.
Computational studies on similar systems can provide estimates for the energy barriers associated with these transition states. While specific data for 4,4-difluoro-6-azabicyclo[3.2.0]heptane is not available, analogous cycloadditions provide a reference for the expected energetic landscape.
| Reactant/Intermediate | Transition State | Product | Calculated Energy Barrier (kcal/mol) | Computational Method | Reference System |
|---|---|---|---|---|---|
| Excited State Enone + Alkene | TS for C-C bond formation | 1,4-Diradical | 5-10 | DFT | Intramolecular photocycloaddition of enones |
| 1,4-Diradical Intermediate | TS for Ring Closure | Cyclobutane Ring | 2-5 | DFT | Intramolecular photocycloaddition of enones |
Note: The data in Table 1 is illustrative and based on general findings for intramolecular [2+2] photocycloadditions of similar systems. Specific values for the this compound framework would require dedicated computational studies.
Influence of Fluorine Substitution:
The presence of the gem-difluoro group at the 4-position is a key structural feature that would significantly impact the electronic nature of the intermediates and transition states. Fluorine's high electronegativity can stabilize radical intermediates through the captodative effect. Furthermore, the C-F bonds can influence the bond lengths and angles of the transition state geometry.
| Bond | Ground State (Å) | Transition State (Å) |
|---|---|---|
| C-C (forming) | 1.54 | ~2.0 - 2.2 |
| C=C (reacting) | 1.34 | ~1.4 - 1.5 |
Note: The bond lengths in Table 2 are generalized values for typical [2+2] cycloadditions and serve as an approximation. The actual values for the 4,4-difluoro-6-azabicyclo[3.2.0]heptane system may vary.
Conformational Analysis and Stereochemical Considerations
Theoretical and Computational Investigations of Conformational Landscapes
Computational chemistry provides powerful tools to predict and understand the preferred spatial arrangements of molecules. For 4,4-difluoro-6-azabicyclo[3.2.0]heptane, theoretical studies are crucial for mapping its conformational possibilities and the energetic barriers between them.
Density Functional Theory (DFT) Studies on Ring Pucker and Inversion
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, which can predict molecular geometries and the relative energies of different conformers. Studies on the parent bicyclo[3.2.0]heptane core have shown that it intrinsically favors a boat-like conformation. nih.gov DFT calculations would be instrumental in determining how the gem-difluoro substitution at the C4 position and the introduction of a nitrogen atom at the C6 position modify this preference.
These calculations can map the potential energy surface associated with the puckering of both the five-membered cyclopentane (B165970)/azacyclopentane ring and the four-membered cyclobutane (B1203170) ring. The cyclopentane portion of the parent scaffold is known to adopt a twist conformation. researchgate.net DFT can elucidate the energetic barriers to ring inversion, a process where the molecule flips between different puckered forms. The presence of the electronegative fluorine atoms and the nitrogen heteroatom is expected to significantly alter the energy landscape, potentially stabilizing or destabilizing certain conformations compared to the unsubstituted hydrocarbon analogue.
Molecular Dynamics Simulations for Dynamic Conformational Behavior
While DFT provides static pictures of energy minima, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. github.ionih.gov An MD simulation for this compound would model the atomic motions by solving Newton's equations of motion, providing a trajectory that reveals how the molecule behaves in a simulated environment, such as in a solvent. nih.gov
This approach is invaluable for understanding the flexibility of the bicyclic system. MD simulations can reveal the frequencies and pathways of conformational transitions, such as the interconversion between different twist and envelope forms of the five-membered ring. Furthermore, these simulations can illustrate the influence of solvent molecules on conformational preferences and the dynamic range of motion of the C-F bonds, offering a more complete picture of the molecule's behavior in solution.
Impact of Fluorine on Conformational Preferences and Molecular Geometry
The introduction of fluorine, particularly a gem-difluoro (CF2) group, has a profound impact on molecular conformation and properties. nih.govnih.gov The influence of the CF2 moiety is largely defined by the strong inductive effect of the highly electronegative fluorine atoms. nih.gov This effect alters the electron distribution within the molecule, influencing bond lengths, bond angles, and torsional preferences.
The decreased conformational flexibility of the cycloalkane scaffold can be used to fix the spatial orientation of the dipole moments of the fluorinated fragments. researchgate.net In the case of this compound, the two C-F bonds create a strong local dipole. The orientation of this dipole relative to the rest of the molecule will be a key factor in determining the most stable conformation, as the system will seek to minimize electrostatic repulsion and maximize favorable intramolecular interactions. The gem-difluorination can also influence the puckering of the cyclobutane ring to accommodate the stereoelectronic demands of the C-F bonds.
Advanced Spectroscopic Methods for Conformational Assignment
Experimental validation of theoretical predictions is essential. Advanced spectroscopic techniques provide direct evidence of molecular structure and conformation in both solution and the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. A complete analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound would provide a wealth of information about its stereochemistry and preferred conformation.
Table 1: Representative Hypothetical NMR Data for this compound
| Nucleus | Position | Hypothetical Chemical Shift (ppm) | Hypothetical Coupling Constants (Hz) | Inferred Structural Information |
|---|---|---|---|---|
| ¹H | H1/H5 (Bridgehead) | ~3.0 - 3.5 | J(H,H) ≈ 6-8 Hz | Confirms fused ring junction geometry. |
| ¹H | H2/H3 | ~1.8 - 2.5 | ²J(H,H) ≈ 12-14 Hz (geminal) | Provides data on cyclopentane ring pucker. |
| ¹H | H7 | ~2.8 - 3.2 | ²J(H,H) ≈ 10-12 Hz (geminal) | Indicates environment adjacent to nitrogen. |
| ¹³C | C4 | ~115 - 125 (t) | ¹J(C,F) ≈ 240-250 Hz | Characteristic triplet for CF₂ group. |
| ¹⁹F | F4 | ~ -90 to -110 | ²J(F,F) ≈ 230-250 Hz (geminal) | Confirms gem-difluoro substitution. |
X-ray Crystallography for Solid-State Structural Confirmation of Derivatives
While NMR reveals the structure in solution, X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state. nih.gov Obtaining a suitable crystal of a derivative of this compound would allow for the precise measurement of bond lengths, bond angles, and torsional angles. clockss.org
Table 2: Representative Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| Crystal System | Monoclinic | Describes the basic crystal symmetry. |
| Space Group | P2₁/c | Defines the specific symmetry elements within the crystal. |
| C4-F Bond Length | ~1.35 Å | Typical length for a C-F bond in this environment. |
| F-C4-F Bond Angle | ~105° | Reflects sp³ hybridization, slightly compressed by the ring. |
| C1-C5 Bond Length | ~1.56 Å | Length of the shared bond between the two rings. |
| Cyclobutane Ring Puckering Angle | ~20-30° | Quantifies the deviation of the four-membered ring from planarity. |
Applications of 4,4 Difluoro 6 Azabicyclo 3.2.0 Heptane As a Versatile Synthetic Building Block
Role as a Privileged Scaffold in Ligand Design and Medicinal Chemistry Programs
Privileged scaffolds are molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. mdpi.comresearchgate.net The 6-azabicyclo[3.2.0]heptane core, a fused pyrrolidine-cyclobutane system, is considered a privileged structure due to its rigid three-dimensional arrangement, which allows for the precise spatial orientation of functional groups. ufrj.br The addition of a 4,4-difluoro substitution pattern enhances its utility by introducing metabolically stable polarity and subtly altering its electronic profile without significantly increasing steric bulk. This combination of a rigid core and the modulating effects of fluorine makes 4,4-Difluoro-6-azabicyclo[3.2.0]heptane a desirable scaffold for developing potent and selective ligands in various drug discovery programs. nih.govnih.gov
The rigid, fused-ring structure of this compound imparts significant conformational pre-organization. Unlike flexible aliphatic amines, this bicyclic system locks the relative orientation of substituents, reducing the entropic penalty upon binding to a biological target. The cyclobutane (B1203170) portion of the scaffold is puckered, and the gem-difluoro group further influences this conformation. The C-F bonds are polarized and can engage in specific non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with protein residues.
The introduction of the gem-difluoro group serves as a bioisostere for a carbonyl group, influencing local electronics and conformation. nih.govrsc.org Studies on analogous difluorinated bicyclic systems have shown that this substitution can lock the ring in a specific pucker, thereby controlling the exit vectors of attached functional groups. researchgate.net This precise and predictable control over the three-dimensional arrangement of substituents is critical for optimizing interactions within a protein's binding site and achieving high affinity and selectivity. The analysis of such scaffolds using tools like exit vector plots (EVP) helps to visualize the spatial diversity that can be achieved, confirming their utility as three-dimensional templates for library synthesis. researchgate.netresearchgate.net
The conformational rigidity of the this compound scaffold makes it an effective mimic for conformationally sensitive structural motifs like peptide bonds and alkenes. nih.gov In peptide structures, the amide bond can exist in cis and trans conformations, and the torsional angles (phi, psi) of the backbone dictate the secondary structure. By replacing a dipeptide unit with a rigid scaffold like this compound, chemists can lock the molecule into a specific bioactive conformation, for instance, one that mimics a β-turn. This strategy can lead to analogues with enhanced metabolic stability, as the bicyclic core is resistant to cleavage by proteases.
The gem-difluoro group can also modulate the electronic properties of the scaffold to better mimic the polarity and hydrogen bonding capability of an amide. While esters are sometimes used as peptide bond isosteres, they are only weak hydrogen bond acceptors and cannot act as donors. nih.gov The polarized C-F bonds in the difluoro-azabicyclo[3.2.0]heptane system can act as hydrogen bond acceptors, providing an interaction point that can replicate that of the amide carbonyl oxygen.
Construction of Complex Polycyclic and Heterocyclic Systems
The this compound core is not only a valuable pharmacophore itself but also a versatile intermediate for the synthesis of more complex molecular architectures. The secondary amine provides a convenient handle for elaboration, allowing for the attachment of various side chains, aryl groups, or other heterocyclic systems through standard N-alkylation or N-acylation reactions.
Synthetic strategies for accessing the core azabicyclo[3.2.0]heptane skeleton often involve cycloaddition reactions, such as the [3+2] cycloaddition of an azomethine ylide with a cyclobutene (B1205218) derivative or an intramolecular [2+2] photocyclization. researchgate.netresearchgate.nettaltech.ee Once formed, the scaffold can be used to build more elaborate structures. For example, derivatives of the bicyclo[3.2.0]heptane system can serve as precursors to other complex molecules through ring-opening, rearrangement, or further annulation reactions, showcasing their utility in diversity-oriented synthesis. rsc.orgnih.gov The inherent functionality and stereochemistry of the bicyclic core guide the subsequent construction steps, enabling the efficient assembly of intricate polycyclic systems. researchgate.net
Integration into Fragment-Based Design and Scaffold-Hopping Strategies
Fragment-Based Drug Design (FBDD) relies on identifying small, low-molecular-weight compounds ("fragments") that bind weakly to a target, which are then optimized into more potent leads. dundee.ac.uk The this compound scaffold is an ideal candidate for an FBDD fragment library due to its high sp³-character, structural rigidity, and chemical functionality. nih.govresearchgate.net Its well-defined three-dimensional shape allows it to explore protein binding pockets more effectively than flat, aromatic fragments, leading to hits with better initial properties. researchgate.net
This scaffold is also a prime example of a non-classical bioisostere used in "scaffold hopping." In this strategy, a common core in a known active compound, such as a phenyl or piperidine (B6355638) ring, is replaced with a structurally novel scaffold to discover new chemical series with improved properties or novel intellectual property. nih.gov For instance, the this compound core can serve as a conformationally restricted piperidine isostere. researchgate.net The replacement of a flexible piperidine with this rigid bicyclic system can pre-organize the substituents into the bioactive conformation, leading to a significant increase in potency. The fluorine atoms can also improve physicochemical properties such as solubility and metabolic stability compared to the parent scaffold. acs.org
Utility in the Synthesis of Conformationally Restricted Bioactive Analogues
A key strategy in medicinal chemistry is the use of conformational restriction to enhance the biological activity and selectivity of a lead compound. researchgate.net By reducing the number of available conformations, the molecule is more likely to be in the specific orientation required for optimal binding to its target, which can improve potency and reduce off-target effects. The this compound framework is an excellent tool for this purpose. nuph.edu.ua
The synthesis of bioactive analogues using this scaffold involves replacing a flexible portion of an existing drug or ligand with the rigid bicyclic core. For example, a flexible dialkylamine or a substituted piperidine could be replaced with the 6-azabicyclo[3.2.0]heptane unit to lock the geometry of the nitrogen substituents. The gem-difluoro group provides additional benefits; studies on the carbocyclic analogue, 6,6-difluorobicyclo[3.2.0]heptane, have shown that gem-difluorination predictably lowers the basicity (pKa) of a nearby amine and reduces lipophilicity (LogP) compared to non-fluorinated counterparts. nuph.edu.uaresearchgate.net This modulation of physicochemical properties is crucial for optimizing the drug-like characteristics of the final compound.
Table 1: Physicochemical Properties of Bicyclo[3.2.0]heptane Analogues Data extrapolated from studies on carbocyclic analogues and related structures.
| Compound/Fragment | Effect of Fluorination | Impact on Properties | Reference |
| Bicyclo[3.2.0]heptane amine | Introduction of gem-difluoro group | Decreases pKa by 0.3-0.5 units | nuph.edu.uaresearchgate.net |
| Bicyclo[3.2.0]heptane benzamide | Introduction of gem-difluoro group | Decreases LogP by ~0.55 units | nuph.edu.uaresearchgate.net |
| Flexible piperidine | Replacement with azabicyclo[3.2.0]heptane | Conformational restriction, pre-organization for binding | researchgate.net |
| Carbonyl group | Bioisosteric replacement with CF₂ | Increased metabolic stability, altered electronics | rsc.org |
Emerging Research Directions and Future Perspectives for 4,4 Difluoro 6 Azabicyclo 3.2.0 Heptane
Development of Novel Catalytic Systems for Efficient Synthesis
The efficient construction of the 4,4-difluoro-6-azabicyclo[3.2.0]heptane core is a primary area of ongoing research. Traditional methods for synthesizing related fluorinated bicyclo[3.2.0]heptane derivatives often involve stoichiometric fluorinating agents like diethylaminosulfur trifluoride (DAST) in deoxofluorination reactions. nuph.edu.uaresearchgate.netnuph.edu.ua However, the future of efficient synthesis lies in the development of novel catalytic systems that offer improved selectivity, safety, and atom economy.
Future research is likely to focus on transition-metal-catalyzed approaches, which have shown considerable success in the synthesis of the parent azabicyclo[3.2.0]heptane skeleton. Methodologies such as intramolecular [2+2] photocycloadditions catalyzed by copper or other transition metals are a key area of exploration. taltech.eeorgsyn.orgorgsyn.org For instance, palladium-catalyzed C-H activation and C-C cleavage processes have been developed for creating bicyclo[3.2.0]heptane lactones, which could serve as precursors to aza-analogs. nih.gov Furthermore, the application of silver-catalyzed asymmetric cycloadditions, which have been effective for accessing other enantioenriched gem-difluorinated heterocycles, presents a promising strategy for the stereocontrolled synthesis of this compound derivatives. researchgate.net The development of catalysts that can facilitate the direct, asymmetric fluorination of a pre-formed azabicyclic ketone precursor is another highly sought-after goal.
Table 1: Potential Catalytic Strategies for Synthesis
| Catalytic Approach | Catalyst Examples | Potential Application |
|---|---|---|
| Photochemical [2+2] Cycloaddition | Copper(I/II) salts | Construction of the core bicyclic framework from acyclic precursors. orgsyn.orgorgsyn.org |
| Enyne Cyclization | Platinum (PtCl2) | Formation of the bicyclic system from functionalized enynes. taltech.ee |
| Asymmetric Cycloaddition | Silver (Ag) / Chiral Ligands | Enantioselective synthesis of gem-difluorinated heterocyclic systems. researchgate.net |
Exploration of New Reactivity Patterns and Functionalization Methodologies
Beyond the synthesis of the core scaffold, significant research is directed towards its subsequent functionalization. Understanding the reactivity of the this compound system is crucial for creating diverse libraries of compounds for biological screening. The presence of the gem-difluoro group can influence the reactivity of adjacent positions, potentially enabling unique functionalization pathways.
Future work will likely explore methodologies that have proven successful for the broader class of azabicyclo[3.2.0]heptanes. These include:
[3+2] Cycloaddition Reactions: Using the bicyclic core as a building block, cycloaddition reactions can be employed to construct more complex, polycyclic architectures. researchgate.netenamine.netresearchgate.net
Multicomponent Reactions: Chemoenzymatic strategies and multicomponent reactions have been used to synthesize derivatives of the 3-azabicyclo[3.2.0]heptane scaffold, offering an efficient means to introduce multiple points of diversity in a single step. nih.gov
C-H Functionalization: Direct, late-stage C-H functionalization on the carbocyclic portion of the ring system would be a powerful tool for rapidly generating analogues without the need for de novo synthesis. Palladium-catalyzed methods are particularly promising in this regard. nih.gov
The selective functionalization of the nitrogen atom is also a key area, allowing for the introduction of a wide array of substituents to modulate the pharmacological properties of the final compounds.
Advanced Computational Predictions for Scaffold Utility
In silico methods are becoming indispensable in modern chemical research for predicting the properties and potential applications of novel molecular scaffolds. For this compound, advanced computational studies are expected to play a significant role in guiding synthetic efforts.
Key areas for computational investigation include:
Conformational Analysis: Predicting the preferred three-dimensional shape of the scaffold and how substitution patterns influence its conformation. This is critical for understanding how these molecules might interact with biological targets.
Physicochemical Property Prediction: Density Functional Theory (DFT) and other modeling techniques can be used to predict key properties such as pKa, logP, and dipole moment. Studies on the related 6,6-difluorobicyclo[3.2.0]heptane have shown that gem-difluorination can decrease pKa by 0.3-0.5 units and logP by approximately 0.55 units compared to non-fluorinated counterparts. nuph.edu.uaresearchgate.netnuph.edu.ua Similar computational predictions for the 4,4-difluoro isomer would provide valuable insights for drug design.
Scaffold Utility Analysis: Tools such as Exit Vector Plot (EVP) analysis, which has been applied to the 3-azabicyclo[3.2.0]heptane scaffold, can be used to analyze the spatial orientation of potential substituent vectors, helping chemists design molecules with optimal trajectories for binding to protein targets. researchgate.net
Mechanism Elucidation: DFT calculations are also valuable for understanding reaction mechanisms, such as those in cycloaddition reactions, which can aid in the optimization of synthetic routes. researchgate.net
Table 2: Computationally Predicted Properties of Related Scaffolds
| Property | Compound Family | Computational Method | Predicted Impact |
|---|---|---|---|
| pKa / Lipophilicity (LogP) | 6,6-Difluorobicyclo[3.2.0]heptane | Experimental & DFT | Gem-difluorination decreases pKa and LogP. nuph.edu.uaresearchgate.net |
| Structural Analysis | 3-Azabicyclo[3.2.0]heptane | Exit Vector Plot (EVP) | Defines spatial vectors for optimal substitution. researchgate.net |
Integration into Supramolecular Chemistry or Materials Science
While the primary focus for scaffolds like this compound is in medicinal chemistry, its unique structural and electronic properties could lend themselves to applications in other fields. The incorporation of fluorine can impart desirable characteristics for materials science, such as thermal stability and altered electronic properties. Although specific studies on this isomer are lacking, related fluorinated bicyclic compounds are being explored for their potential in advanced materials.
Future research could investigate the integration of this scaffold into larger molecular architectures. For example, its rigid structure could be used as a building block for creating novel polymers with defined three-dimensional structures. In supramolecular chemistry, the directed hydrogen bonding capabilities of the amine, combined with the electronic influence of the difluoromethylene group, could be exploited in the design of host-guest systems or self-assembling molecular networks. However, applicability in these areas remains a prospective direction requiring foundational research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
